2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile
Description
Historical Context and Discovery
The discovery and development of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile can be traced back to the broader historical evolution of spirocyclic chemistry, which began with von Baeyer's identification of the first spiro compound in 1900. The specific compound under examination was first synthesized and catalogued in chemical databases in 2013, representing a relatively recent addition to the spirocyclic chemical library. The systematic exploration of diazaspiro[3.4]octane systems gained momentum during the early 21st century as researchers recognized the unique three-dimensional properties that these scaffolds could offer in drug discovery applications.
The development of this particular compound emerged from high-throughput screening campaigns designed to identify novel antimalarial agents, where the diazaspiro[3.4]octane scaffold demonstrated promising biological activity. The compound's discovery represents part of a broader medicinal chemistry effort to explore sp³-rich molecular frameworks that could provide improved drug-like properties compared to traditional flat, aromatic systems. The integration of the benzonitrile functional group with the spirocyclic core was designed to optimize both the compound's binding properties and its physicochemical characteristics.
Historical records indicate that the compound was created through systematic medicinal chemistry optimization programs, where researchers sought to combine the rigid three-dimensional nature of spirocycles with the electronic properties of nitrile-containing aromatic systems. The timing of its discovery coincided with increased pharmaceutical industry interest in exploring three-dimensional chemical space to overcome challenges associated with traditional drug design approaches.
Significance in Spirocyclic Chemistry
The significance of this compound within spirocyclic chemistry extends beyond its individual properties to encompass broader principles of molecular design and three-dimensional architecture. Spirocyclic scaffolds, characterized by their inherent three-dimensional nature, offer distinct advantages in medicinal chemistry by providing rigid frameworks that can modulate molecular physicochemical properties while maintaining specific spatial arrangements of functional groups. The compound exemplifies these principles through its quaternary carbon spiro center, which creates a naturally occurring three-dimensional structure that reduces conformational entropy penalties associated with target binding.
The diazaspiro[3.4]octane core system present in this compound contributes to higher fractional sp³ character (Fsp³), a parameter that measures molecular complexity and has been correlated with increased probability of clinical success in drug development. Research has demonstrated that compounds with higher Fsp³ values exhibit improved water solubility, modified log P values, and enhanced metabolic stability compared to their planar counterparts. The perpendicular arrangement characteristic of spiro compounds suppresses molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent compounds.
The compound's significance is further enhanced by its ability to demonstrate axial chirality, a property that arises from the spiro center even without four different substituents attached to a single carbon atom. This characteristic enables the molecule to exhibit unique stereochemical properties that can be exploited for selective biological interactions. The rigid geometry of the spirocyclic framework offers valuable opportunities for studying interactions between functional groups held in fixed relative orientations, making it an excellent substrate for chiroptical studies including optical rotation and circular dichroism measurements.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H13N3O | |
| Molecular Weight | 227.26 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area | 64.9 Ų |
Classification within Nitrogen-Containing Heterocycles
The classification of this compound within the broader family of nitrogen-containing heterocycles reveals its unique position as a complex polycyclic system incorporating multiple nitrogen functionalities. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, constitute more than half of all known chemical compounds and form the backbone of 59% of United States Food and Drug Administration-approved pharmaceuticals. This particular compound features nitrogen atoms integrated into both the spirocyclic core and the aromatic nitrile substituent, creating a multifaceted heterocyclic architecture.
The diazaspiro portion of the molecule places it within the category of saturated nitrogen heterocycles, specifically those containing two nitrogen atoms within a spirocyclic framework. The five-membered ring component of the spiro system can be classified alongside other nitrogen-containing five-membered rings such as pyrrole and imidazole, though the spiro junction creates a unique three-dimensional arrangement not found in simple monocyclic systems. The presence of the carbonyl group within the lactam portion of the molecule further classifies it as an amide-containing heterocycle, contributing to its potential for hydrogen bonding interactions.
The benzonitrile moiety represents an aromatic six-membered heterocyclic system where the nitrile carbon contributes to the extended conjugated system while providing a site for potential chemical modification or biological interaction. This dual heterocyclic nature—combining saturated spirocyclic nitrogen systems with aromatic nitrile functionality—creates a compound that bridges multiple categories within heterocyclic chemistry. The integration of these different heterocyclic elements within a single molecular framework exemplifies the complexity achievable in modern synthetic organic chemistry.
The compound's classification extends to its stereochemical properties, where the spiro center creates opportunities for both central and axial chirality. Unlike traditional heterocycles that may exhibit only central chirality, the spirocyclic framework enables axial chirality through the perpendicular arrangement of the ring systems, providing additional dimensions for molecular recognition and biological activity.
Overview of Diazaspiro[3.4]octane Systems
The diazaspiro[3.4]octane system represents a distinctive class of spirocyclic compounds characterized by the fusion of a four-membered ring with a five-membered ring through a shared spiro carbon atom, with two nitrogen atoms incorporated into the overall framework. This particular ring system has emerged as a privileged scaffold in medicinal chemistry due to its unique three-dimensional architecture and the biological activities demonstrated by its derivatives. The systematic nomenclature designates the ring sizes in brackets, where [3.4] indicates the four-membered and five-membered rings that comprise the spirocyclic core.
Research into diazaspiro[3.4]octane systems has revealed their potential as pharmacologically active compounds, particularly in the treatment of parasitic diseases. Whole-cell high-throughput screening campaigns have identified diazaspiro[3.4]octane derivatives as hits against Plasmodium falciparum, the causative agent of malaria, with compounds showing activity against multiple stages of the parasite lifecycle. The sp³-rich nature of these scaffolds provides an attractive starting point for medicinal chemistry optimization programs, offering improved drug-like properties compared to traditional flat aromatic systems.
The synthesis of diazaspiro[3.4]octane systems has been achieved through various methodological approaches, including Kinugasa reactions followed by Conia-ene-type cyclizations. These synthetic strategies enable the construction of the complex spirocyclic framework while maintaining control over stereochemistry and functional group positioning. The methodology described involves the reaction of nitrogen-containing propiolamides with nitrones to form 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones, demonstrating the versatility of synthetic approaches available for this ring system.
Structure-activity relationship studies within the diazaspiro[3.4]octane series have led to the identification of compounds exhibiting low nanomolar activity against asexual blood-stage parasites, with some derivatives showing activity below 50 nanomolar concentrations. These compounds also demonstrate gametocyte sterilizing properties that translate to transmission-blocking activity in standard membrane feeding assays, suggesting potential for interrupting malaria transmission cycles. Mechanistic studies employing resistance selection followed by whole-genome sequencing have implicated the Plasmodium falciparum cyclic amine resistance locus in the mode of resistance, providing insights into the biological targets of these compounds.
| Ring System Feature | Description | Biological Relevance |
|---|---|---|
| Spiro Junction | Quaternary carbon connecting 4- and 5-membered rings | Provides rigid 3D framework |
| Nitrogen Incorporation | Two nitrogen atoms within the ring system | Enables hydrogen bonding and receptor interactions |
| Sp³-Rich Character | High fraction of tetrahedral carbon atoms | Improved drug-like properties |
| Lactam Functionality | Cyclic amide groups within the structure | Potential for hydrogen bonding |
Properties
IUPAC Name |
2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-9-4-1-2-5-10(9)11-12(17)16-13(15-11)6-3-7-13/h1-2,4-5,11,15H,3,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUXXSXUSAHYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-93-7 | |
| Record name | Benzonitrile, 2-(6-oxo-5,8-diazaspiro[3.4]oct-7-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Lactamization of Bicyclic Amides
A common route to diazaspiro systems involves lactam formation from diamino esters or ketones. For example:
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Starting material : A bicyclic γ-amino ketone (e.g., 5-aminospiro[3.4]octan-7-one).
-
Reaction : Treatment with a nitrile-containing benzoyl chloride under basic conditions.
Proposed reaction :
Conditions :
Cyclocondensation of Diamines with Keto Acids
Alternative routes employ cyclohexenone derivatives condensed with diamines:
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Step 1 : Synthesis of 7-oxo-5,8-diazaspiro[3.4]octane via Mannich reaction.
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Step 2 : N-alkylation with 2-bromobenzonitrile.
Example protocol :
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Mannich reaction : Mixing cyclopentanone, formaldehyde, and ammonium acetate in ethanol under reflux.
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N-alkylation : Reacting the spirocyclic amine with 2-bromobenzonitrile using KCO in DMF at 80°C.
Functionalization of the Benzonitrile Group
The 2-cyanophenyl group is typically introduced late-stage to avoid side reactions. Two methods are viable:
Ullmann-Type Coupling
Aryl halides react with spirocyclic amines under copper catalysis:
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Catalyst: CuI (10 mol%)
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Ligand: L-Proline (20 mol%)
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Base: KPO (2.0 equiv)
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Solvent: DMSO, 100°C, 24 h
-
Yield range: 50–70%
Buchwald-Hartwig Amination
For higher yields, palladium-catalyzed coupling is preferred:
Conditions :
-
Catalyst: Pd(dba) (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: CsCO (3.0 equiv)
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Solvent: Toluene, 110°C, 18 h
Oxidation State Management
The ketone at position 7 may originate from:
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Direct incorporation : Using a pre-oxidized spirocyclic precursor.
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Post-cyclization oxidation : Treating a secondary alcohol with Jones reagent or TEMPO/oxone.
TEMPO-mediated oxidation example :
Purification and Characterization
Crude products are purified via:
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Column chromatography : Silica gel, eluent = ethyl acetate/hexane (1:3 → 1:1).
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Recrystallization : Ethanol/water (4:1).
Key characterization data :
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H NMR (400 MHz, CDCl) : δ 7.75 (d, J = 7.6 Hz, 1H), 7.65–7.58 (m, 2H), 4.21 (s, 1H), 3.92–3.85 (m, 2H), 2.98–2.89 (m, 2H), 2.45–2.32 (m, 4H).
Industrial-Scale Considerations
Patent data suggests scalability through:
Chemical Reactions Analysis
Types of Reactions
2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
Scientific Research Applications
2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17, )
- Structure : Features a benzodithiazine ring system with sulfone (-SO₂) and nitrile (-C≡N) groups.
- Key Data :
- Comparison: The benzodithiazine core contrasts with the diazaspiro system in the target compound, leading to differences in ring strain and electronic properties.
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
- Structure: A 7-oxa-9-aza-spiro[4.5]decane system with benzothiazole and dimethylaminophenyl substituents.
- Key Data :
- The benzothiazole moiety may confer fluorescence or metal-binding properties absent in the benzonitrile-based target compound.
General Trends in Spirocyclic Compounds
- Conformational Rigidity: Spiro systems like 5,8-diazaspiro[3.4]octane restrict molecular flexibility, which can enhance binding specificity in biological systems compared to non-spiro analogs .
- Bioactivity : While direct bioactivity data for the target compound are unavailable, structurally related spirocyclic compounds (e.g., benzothiazole-spiro derivatives) are explored for antimicrobial and anticancer applications .
Comparative Data Table
Biological Activity
2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile, with the molecular formula C₁₃H₁₃N₃O and a molecular weight of approximately 227.26 g/mol, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic moiety that contributes to its biological properties. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1272755-93-7 |
| Molecular Weight | 227.26 g/mol |
| Molecular Formula | C₁₃H₁₃N₃O |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition: The compound may inhibit certain enzymes linked to disease processes.
- Receptor Modulation: It could interact with neurotransmitter receptors, influencing physiological responses.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related spiro compound demonstrated antiproliferative effects against human breast cancer cell lines (MCF-7), with IC50 values indicating moderate potency.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed notable activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
-
Antitumor Activity in MCF-7 Cells
- A study evaluated the efficacy of spiro compounds in inhibiting the growth of MCF-7 cells. The results indicated that compounds with similar structures exhibited IC50 values ranging from 14.2 µM to 19.1 µM, demonstrating their potential as anticancer agents.
-
Antimicrobial Evaluation
- Another research project focused on the antimicrobial activity of diazaspiro compounds, including derivatives of this compound. The findings showed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting further exploration for therapeutic use.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other spiro compounds:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile | 14.2 µM | Effective against S. aureus |
| 4-(7-(6-Cyano-5-trifluoromethylpyridin-3-yl)-8-oxo...) | 17.9 µM | Moderate against E. coli |
Q & A
Q. What are the established synthetic routes for 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving brominated precursors. For example, bromination of o-cyanotoluene yields intermediates like 2-(bromomethyl)benzonitrile, which can undergo Wittig reactions or nucleophilic substitutions to form spirocyclic structures. Key intermediates include triphenylphosphonium salts (for Wittig reactions) and sydnone derivatives . Critical Step : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures isolation of the spirocyclic product. Validate intermediates using -NMR and mass spectrometry.
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica Section E protocols) resolves the spirocyclic core and nitrile positioning. Spectroscopic techniques include:
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Structural analogs (e.g., 2-(4-Oxo-cyclohexyl)-benzonitrile) show antiproliferative effects in cancer cell lines (e.g., HepG2, Huh-7) via MTT assays. For this compound, prioritize dose-response studies (1–100 µM) and apoptosis assays (Annexin V/PI staining). Note: Activity may depend on substituent positioning; compare IC values across analogs .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound for OLED applications?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict TADF (thermally activated delayed fluorescence) efficiency. Key parameters:
- Singlet-triplet energy gap (ΔE): Aim for <0.3 eV.
- Spin-orbit coupling (SOC) for enhanced intersystem crossing.
Compare with patented TADF materials (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives) .
Experimental Validation : Fabricate OLED layers via vacuum deposition and measure electroluminescence spectra.
Q. What strategies resolve contradictions in reported biological activity data for spirocyclic benzonitrile derivatives?
- Methodological Answer : Discrepancies (e.g., variable IC in cancer models) arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:
- Use identical cell lines (e.g., HCCLM3 for liver cancer).
- Validate target engagement via NF-κB DNA-binding assays or luciferase reporter systems .
Meta-Analysis Tool : Apply Bayesian statistics to integrate data from heterogeneous studies.
Q. How does the spirocyclic architecture influence the compound’s pharmacokinetic properties?
- Methodological Answer : The spiro[3.4]octane core enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Assess:
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Racemization risks occur during spirocyclization. Mitigation strategies:
- Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis.
- Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent).
Process Optimization : Switch from batch to flow chemistry for better temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
